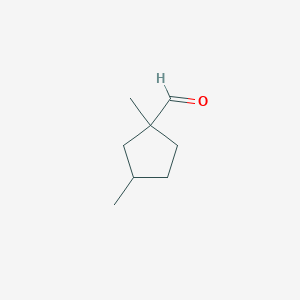
2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one is a chemical compound with a unique structure that includes a chloromethyl group, a hydroxyl group, and a phenyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one typically involves the chloromethylation of a pyridinone derivative. One common method includes the reaction of 5-hydroxy-1-phenylpyridin-4(1H)-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction is usually carried out in the presence of a catalyst like zinc chloride or aluminum chloride to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-1-phenylpyridin-4(1H)-one.
Reduction: Formation of 2-methyl-5-hydroxy-1-phenylpyridin-4(1H)-one.
Substitution: Formation of 2-(substituted methyl)-5-hydroxy-1-phenylpyridin-4(1H)-one derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1H-benzimidazole
- 2-(Chloromethyl)pyridine
- 2-(Chloromethyl)-4-methoxypyridine
Uniqueness
2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one is unique due to the presence of both a hydroxyl group and a phenyl group on the pyridinone ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the phenyl group contributes to its hydrophobic interactions and overall stability.
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-(chloromethyl)-5-hydroxy-1-phenylpyridin-4-one |
InChI |
InChI=1S/C12H10ClNO2/c13-7-10-6-11(15)12(16)8-14(10)9-4-2-1-3-5-9/h1-6,8,16H,7H2 |
InChI Key |
IQYPCKWWMWEQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=O)C=C2CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)

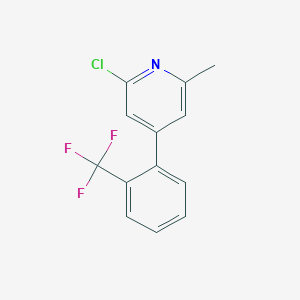
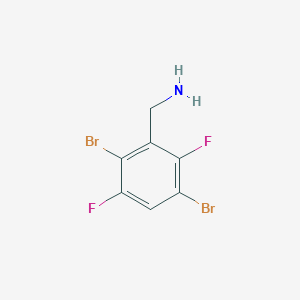

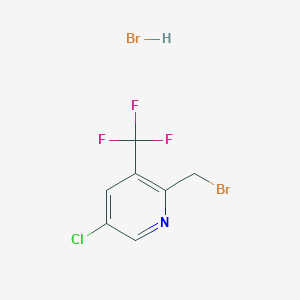

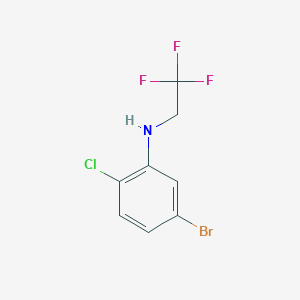
![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)

amine](/img/structure/B13090541.png)
